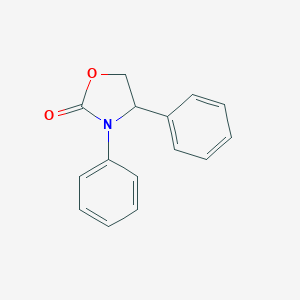
2-Oxazolidinone, 3,4-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone, 3,4-diphenyl- is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxazolidinone, 3,4-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolidinone, 3,4-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
The primary application of 2-oxazolidinones, including 3,4-diphenyl-2-oxazolidinone, lies in their antimicrobial properties . They are known for their effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Linezolid was the first approved drug in this class, and subsequent derivatives have been developed to enhance efficacy and reduce resistance issues.
- Case Study : A study highlighted the synthesis of a series of oxazolidinone derivatives that exhibited potent antibacterial activity. For instance, compounds derived from modifications at the C-5 position showed minimum inhibitory concentration (MIC) values significantly lower than those of Linezolid against resistant strains .
Anti-inflammatory and Anticancer Properties
Beyond their antibacterial effects, oxazolidinones have been explored for their anti-inflammatory and anticancer activities. Research indicates that certain derivatives can inhibit pathways involved in inflammation and tumor growth.
- Case Study : A derivative of 3,4-diphenyl-2-oxazolidinone demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines. Additionally, its anticancer potential was evaluated in various cancer cell lines, showing promising results in reducing cell proliferation .
Synthesis Techniques
The synthesis of 2-oxazolidinones typically involves the reaction of epoxides with isocyanates. This method has been optimized for industrial applications due to its efficiency and reliability.
Polymer Applications
2-Oxazolidinones are also utilized in the production of polymers. These polymers are employed in various industries due to their excellent mechanical properties and thermal stability.
特性
CAS番号 |
13606-71-8 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
3,4-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-15-16(13-9-5-2-6-10-13)14(11-18-15)12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChIキー |
JGXSWAULHGGZFZ-UHFFFAOYSA-N |
SMILES |
C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1C(N(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















